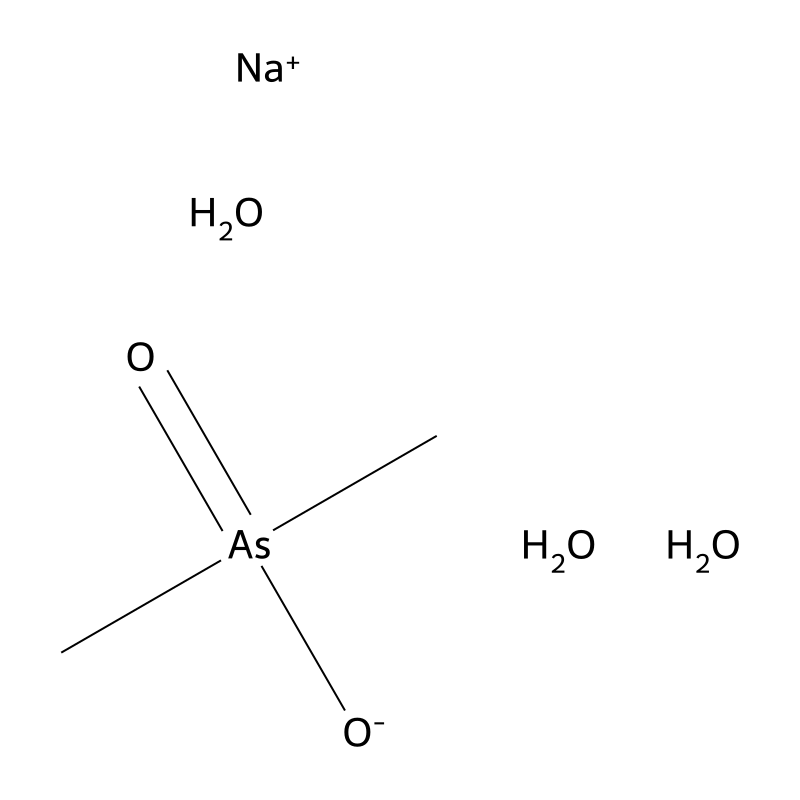Sodium cacodylate trihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Buffering Agent
- Function: Sodium cacodylate trihydrate acts as a buffer, maintaining a stable pH environment in solutions. This is crucial in many biochemical and physiological experiments where maintaining a specific pH is essential for optimal activity of enzymes, proteins, and other biological molecules.
- Applications:
- Biochemical research: Studies investigating the activity and function of enzymes and other biomolecules often require a constant pH environment to ensure accurate results. Sodium cacodylate trihydrate effectively buffers solutions within a pH range of 5.1 to 7.4, making it suitable for various biochemical assays. Source: Sigma-Aldrich:
- Physiological research: Maintaining a stable pH is also important in studies of cell cultures and isolated tissues. Sodium cacodylate trihydrate can be used to buffer solutions used in these experiments, ensuring the viability and functionality of the cells or tissues.
Microscopy Applications
- Function: In electron microscopy, sodium cacodylate trihydrate is used as a component of fixatives and buffers. Fixation preserves the structure of biological samples for detailed examination under an electron microscope.
- Applications:
- Stabilization of fixatives: The buffering capacity of sodium cacodylate trihydrate helps to prevent excessive acidity in fixative solutions, which can damage biological samples. This ensures the preservation of delicate structures for accurate visualization under the electron microscope. Source: SGS Digicomply:
- Preparation of samples: Sodium cacodylate trihydrate can also be used in buffers for preparing vibratome sections, which are thin slices of tissue used for various microscopy techniques. Source: Hampton Research:
Sodium cacodylate trihydrate is a chemical compound with the formula and a molecular weight of approximately 188.06 g/mol. It is the sodium salt of cacodylic acid, a dimethylarsinic acid derivative. This compound appears as a white crystalline solid that is soluble in water and has a slight odor . Sodium cacodylate trihydrate is primarily used in biochemistry and molecular biology as a buffering agent, particularly in the preparation and fixation of biological samples for electron microscopy .
The specific mechanism of action of sodium cacodylate in biological buffers is not fully understood. However, it is believed to interact with proteins through electrostatic interactions and hydrogen bonding, helping to maintain their structure during the dehydration process used in electron microscopy sample preparation [].
Additionally, sodium cacodylate can react with various metal ions to form coordination complexes, which may influence its biological activity and applications in research .
Sodium cacodylate trihydrate exhibits notable biological activity, particularly due to its arsenic content. It has been studied for its effects on cell viability and proliferation. While it is utilized as a buffer in biological assays, it is also recognized for its potential toxicity. The compound is classified as toxic if swallowed or inhaled and poses significant risks to aquatic life . Its mechanism of action may involve oxidative stress pathways, leading to cellular damage or apoptosis in certain contexts .
Sodium cacodylate trihydrate can be synthesized through several methods:
- Neutralization Reaction: Cacodylic acid can be neutralized with sodium hydroxide or sodium bicarbonate to form sodium cacodylate:
- Crystallization: The resulting sodium cacodylate can be crystallized from aqueous solutions containing excess water to yield the trihydrate form.
- Refluxing Method: Another method involves refluxing dimethylarsinic acid with sodium carbonate in water, followed by cooling and crystallization .
Sodium cacodylate trihydrate has several applications, particularly in scientific research:
- Buffering Agent: It is widely used as a buffering agent in biochemical assays and electron microscopy sample preparation due to its effective pH stabilization properties.
- Fixative in Histology: The compound is employed in histological techniques for tissue fixation, enhancing the preservation of cellular structures during microscopy.
- Research Tool: Sodium cacodylate is utilized in proteomics and other biological studies to maintain physiological conditions during experimental procedures .
Studies on sodium cacodylate trihydrate have focused on its interactions with various biological systems. Research indicates that this compound can influence cellular pathways related to stress responses and apoptosis. Additionally, its interactions with metal ions have been explored due to potential applications in bioremediation and environmental science . The compound's toxicity profile necessitates careful handling during experiments, especially concerning exposure routes.
Sodium cacodylate trihydrate shares similarities with several other organoarsenic compounds. Below are some comparable compounds highlighting their unique features:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cacodylic Acid | Parent compound; acidic form without sodium | |
| Dimethylarsinic Acid | Anionic form; used in various biological applications | |
| Arsenic Trioxide | Inorganic arsenic; used in cancer treatment | |
| Sodium Arsenate | Water-soluble; used in agriculture | |
| Sodium Arsenite | Used historically as a pesticide; toxic properties |
Sodium cacodylate trihydrate's unique buffering capacity and specific applications in biological research distinguish it from these other compounds, which may have different solubility profiles or toxicological characteristics.
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H301+H331 (88.37%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (95.35%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (95.35%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (88.37%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (95.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Health Hazard;Environmental Hazard








